Cabazitaxel - 183133-96-2

Cabazitaxel

Catalog Number: EVT-287868
CAS Number: 183133-96-2
Molecular Formula: C45H57NO14
Molecular Weight: 835.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cabazitaxel is a tetracyclic diterpenoid that is 10-deacetylbaccatin III having O-methyl groups attached at positions 7 and 10 as well as an O-(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl group attached at position 13. Acts as a microtubule inhibitor, binds tubulin and promotes microtubule assembly and simultaneously inhibits disassembly. It has a role as an antineoplastic agent and a microtubule-stabilising agent. It is functionally related to a 10-deacetylbaccatin III.
Cabazitaxel is a taxoid synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. As a second-generation semisynthetic microtubule inhibitor, cabazitaxel stabilizes microtubules and induces tumour cell death. Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, cabazitaxel can more readily penetrate the blood–brain barrier compared to other taxanes like [paclitaxel] and [docetaxel]. Cabazitaxel is used to treat metastatic castration-resistant prostate cancer. It was first approved by the FDA on June 17, 2010. It was also approved by the EMA on March 17, 2011 and Health Canada on December 17, 2019.
Cabazitaxel is a Microtubule Inhibitor. The physiologic effect of cabazitaxel is by means of Microtubule Inhibition.
Cabazitaxel is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with cabazitaxel has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.
Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).
Source and Classification

Cabazitaxel is classified under the taxanes class of chemotherapeutic agents. It is synthesized from 10-deacetylbaccatin III, a compound derived from the yew tree (Taxus species). The chemical name for cabazitaxel is (2α,5β,7β,10β,13α)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate - propan-2-one. Its molecular formula is C45_{45}H57_{57}NO14_{14} with a molecular weight of approximately 835.93 g/mol .

Synthesis Analysis
  1. Acetylation: Modifying hydroxyl groups to form acetates.
  2. Coupling: Attaching the C13 side chain to the baccatin scaffold.
  3. Deprotection: Removing protective groups to reveal functional sites.
  4. Purification: Isolating cabazitaxel from by-products through chromatography.
  5. Characterization: Confirming the structure using techniques such as NMR and mass spectrometry.

This streamlined approach not only enhances efficiency but also improves safety in laboratory settings.

Molecular Structure Analysis

The molecular structure of cabazitaxel features a complex arrangement typical of taxanes, characterized by a bicyclic core structure with multiple functional groups. The key features include:

  • Bicyclic System: Comprising a taxane skeleton that provides structural stability.
  • Functional Groups: Including acetoxy and methoxy groups that enhance lipophilicity and influence pharmacokinetics.
  • Chiral Centers: The presence of multiple chiral centers contributes to its stereochemistry, which is crucial for its biological activity.

The three-dimensional conformation plays a significant role in its interaction with cellular components, particularly microtubules .

Chemical Reactions Analysis

Cabazitaxel undergoes various chemical reactions during its metabolism and interactions within biological systems:

  1. Hydrolysis: Involves the cleavage of ester bonds leading to the formation of metabolites.
  2. Oxidation: Primarily mediated by cytochrome P450 enzymes (especially CYP3A4), resulting in several metabolites with varying degrees of activity.
  3. Conjugation Reactions: Such as glucuronidation or sulfation that further modify metabolites for excretion.

These reactions are critical for understanding its pharmacokinetics and potential drug interactions .

Mechanism of Action

Cabazitaxel exerts its anticancer effects primarily through its action on microtubules:

  1. Microtubule Stabilization: Cabazitaxel binds to the beta-tubulin subunit of microtubules, promoting polymerization while inhibiting disassembly.
  2. Cell Cycle Arrest: By stabilizing microtubules, cabazitaxel prevents normal mitotic spindle function, leading to cell cycle arrest in metaphase.
  3. Induction of Apoptosis: The disruption of normal cell division triggers apoptotic pathways in cancer cells.

This mechanism is particularly effective against taxane-resistant tumors due to cabazitaxel's unique binding properties .

Physical and Chemical Properties Analysis

Cabazitaxel exhibits distinct physical and chemical properties:

  • Appearance: A white to off-white powder.
  • Solubility: Practically insoluble in water; soluble in organic solvents like alcohol.
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • Plasma Protein Binding: High binding affinity (89% to 92%) to human serum proteins, primarily albumin .
  • Half-Life: Approximately 95 hours post-administration, indicating prolonged action within the body.

These properties influence its formulation and delivery methods in clinical settings.

Applications

Cabazitaxel is primarily used in oncology:

  1. Prostate Cancer Treatment: Approved for use in metastatic castration-resistant prostate cancer after docetaxel failure.
  2. Combination Therapies: Investigated for use with other agents to enhance efficacy against resistant cancer strains.
  3. Nanoparticle Delivery Systems: Research is ongoing into novel delivery methods using nanoparticles to improve bioavailability and reduce side effects .
Historical Development and Synthesis of Cabazitaxel

Evolution from Natural Taxoid Derivatives to Semi-Synthetic Analogues

Cabazitaxel originates from a lineage of taxane-based antineoplastic agents derived from natural precursors. The foundational compound, paclitaxel (Taxol®), was first isolated from the bark of the Pacific yew tree (Taxus brevifolia) and approved by the FDA in 1992 for ovarian and breast cancers [1] [5]. Its mechanism involves microtubule stabilization, disrupting mitosis in cancer cells. However, paclitaxel’s limitations—including poor solubility, multidrug resistance, and supply shortages—prompted efforts to develop semi-synthetic analogues.

Docetaxel (Taxotere®), synthesized from 10-deacetylbaccatin III (a sustainable precursor from European yew needles), emerged in 1996 with improved bioavailability and potency [2] [6]. Despite its efficacy in metastatic castration-resistant prostate cancer (mCRPC), resistance developed rapidly due to P-glycoprotein (P-gp)-mediated efflux and tubulin mutations [2] [5]. This necessitated second-generation taxanes, culminating in cabazitaxel—a C-7/C-10 methoxylated derivative of docetaxel designed to evade resistance mechanisms [2] [9].

  • Table 1: Evolution of Taxane Therapeutics
    CompoundNatural PrecursorKey Structural FeaturesApproval Year
    PaclitaxelTaxus brevifolia barkC-13 side chain; hydroxyl groups at C-2' and C-71992
    Docetaxel10-Deacetylbaccatin IIIC-7 hydroxyl → tert-butyl carbamate; C-10 acetyl1996
    Cabazitaxel10-Deacetylbaccatin IIIMethoxy groups at C-7 and C-102010

Structural Optimization Strategies for Overcoming Docetaxel Resistance

Cabazitaxel’s discovery resulted from systematic medicinal chemistry efforts to overcome docetaxel resistance. Sanofi-Aventis screened 450 taxane derivatives derived from 10-deacetylbaccatin III, prioritizing molecules with:

  • Reduced P-gp Affinity: Methoxylation at C-7 and C-10 increased lipophilicity (logP 3.9 vs. docetaxel’s 3.2), enhancing passive cellular influx and bypassing P-gp efflux [2] [5].
  • Blood-Brain Barrier Penetration: The C-7/C-10 modifications enabled activity against central nervous system (CNS) tumors, unlike earlier taxanes [2] [7].
  • Activity in Resistant Models: In vitro, cabazitaxel retained potency in docetaxel-resistant cell lines (e.g., B16/TXT melanoma), with IC50 values 7-fold lower than docetaxel [5] [6].
  • Table 2: Comparative Preclinical Activity of Cabazitaxel vs. Docetaxel
    Cell Line/ModelDocetaxel IC50 (nM)Cabazitaxel IC50 (nM)Resistance Factor Reduction
    A549 (lung cancer)6.25.81.1-fold
    B16 (melanoma)8.57.91.1-fold
    B16/TXT (docetaxel-resistant)1,4002007-fold
    HID28 (prostate xenograft)Partial regressionComplete regressionNot applicable [2] [5]

Key Milestones in Preclinical Development and Regulatory Approval

The translational journey of cabazitaxel from bench to clinic featured critical milestones:

  • Preclinical Efficacy: In vivo studies demonstrated broad antitumor activity in docetaxel-sensitive xenografts (e.g., HID28 prostate tumors) and docetaxel-refractory models [5] [6]. Synergy with cisplatin was noted, prompting later combination trials [2].
  • Phase I Trials: The first-in-human study (NCT00064246) established 20–25 mg/m2 every 3 weeks as the optimal dose, with triphasic pharmacokinetics (terminal half-life: 77.3 hours) and hepatic CYP3A4-mediated metabolism [6] [9].
  • Regulatory Approvals:
  • 2010: FDA approval for mCRPC post-docetaxel based on the phase III TROPIC trial (NCT00417079), showing median overall survival (OS) of 15.1 months vs. mitoxantrone’s 12.7 months (HR 0.70; p<0.0001) [3] [6].
  • 2017: FDA expanded approval for a lower dose (20 mg/m2) after the PROSELICA trial confirmed non-inferior OS (13.4 vs. 14.5 months) with reduced hematologic toxicity [9].
  • 2020: EMA approval of the generic Cabazitaxel Accord, validating bioequivalence to Jevtana® [3].

Properties

CAS Number

183133-96-2

Product Name

Cabazitaxel

IUPAC Name

[(1S,3R,4S,9S,10S,12R)-4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H57NO14

Molecular Weight

835.9 g/mol

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28?,29-,30?,32?,33?,34+,35-,37?,43+,44-,45+/m0/s1

InChI Key

BMQGVNUXMIRLCK-RBHPMPBISA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

XRP6258; XRP-6258; XRP 6258; TXD 258; TXD-258; TXD258; RPR116258A; axoid XRP6258; dimethoxydocetaxel US brand name: Jevtana.

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.